N-(cyanomethyl)-2-methylbenzamide
Description
N-(Cyanomethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked to a cyanomethyl-substituted nitrogen. The cyanomethyl group may act as a directing moiety, influencing reactivity and selectivity in catalytic reactions. This article compares its inferred properties with structurally related benzamides, emphasizing synthesis, directing group efficacy, and applications.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-methylbenzamide |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13) |
InChI Key |
HQKXJMVGJKGPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Directing Group Functionality
N,O-Bidentate vs. Cyanomethyl Groups
- Anthraquinone Derivative: The N,O-bidentate directing group facilitates γ-C–H activation in metal-catalyzed reactions, forming stable five-membered metallacycles. This enhances regioselectivity in C–H arylation and alkylation .
- Hydroxy-Dimethylethyl Analog : Also features an N,O-bidentate group, enabling chelation-assisted C–H functionalization. Its steric bulk may influence substrate compatibility .
- This might reduce thermodynamic stability compared to bidentate systems, affecting reaction efficiency .
Thermodynamic Stability: Bidentate systems (e.g., anthraquinone) stabilize transition states via dual coordination, whereas cyanomethyl’s monodentate interaction may require higher catalyst loading or optimized conditions.
Spectral and Physical Properties
- Anthraquinone Derivative: ¹H NMR shows aromatic protons at δ 7.5–8.5 ppm; IR confirms amide C=O stretch at ~1650 cm⁻¹ .
- Hydroxy-Dimethylethyl Analog : X-ray analysis reveals a planar amide bond and intramolecular hydrogen bonding, stabilizing the crystal lattice .
- Cyanomethyl Analog: Expected IR peaks include nitrile (C≡N) at ~2250 cm⁻¹ and amide C=O at ~1680 cm⁻¹. ¹H NMR would feature cyanomethyl protons as a singlet near δ 4.0 ppm.
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